molecular formula C13H21N3O2S2 B2489861 5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole CAS No. 2415533-33-2

5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole

Cat. No. B2489861
CAS RN: 2415533-33-2
M. Wt: 315.45
InChI Key: PQBVFGXTXJQMBN-UHFFFAOYSA-N
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Description

“5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole” is a chemical compound. Its exact properties and applications are not widely documented in the literature. It’s worth noting that thiazole derivatives are known for their diverse pharmacological effects .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Thiazole derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact structure and conditions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the diverse biological activities of thiazole derivatives, it’s possible that this compound could be studied for potential pharmaceutical applications .

properties

IUPAC Name

5-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S2/c1-10-13(19-11(2)14-10)9-15-5-7-16(8-6-15)20(17,18)12-3-4-12/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBVFGXTXJQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine

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